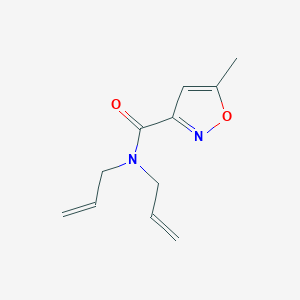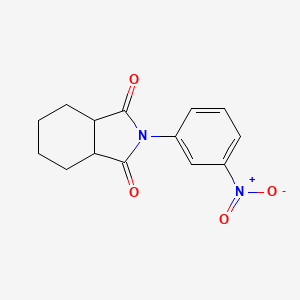![molecular formula C24H32ClN3O4 B4884302 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4884302.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is commonly used in scientific research to study the role of dopamine in various physiological and pathological conditions.
Mechanism of Action
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 works by inhibiting the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic neurotransmission, which can have various effects on behavior and cognition. N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has high selectivity for the dopamine transporter and does not affect other neurotransmitter systems.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has been shown to have various biochemical and physiological effects in animal and human studies. It can increase locomotor activity, enhance cognitive function, and reduce drug-seeking behavior in animal models. In humans, N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has been shown to improve working memory and attention in healthy individuals and reduce symptoms of depression in patients with major depressive disorder.
Advantages and Limitations for Lab Experiments
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has several advantages for lab experiments. It is a highly selective dopamine reuptake inhibitor, which allows for specific manipulation of dopaminergic neurotransmission. It is also readily available and relatively inexpensive. However, N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain its effects. It can also have side effects such as hyperactivity and seizures at high doses.
Future Directions
There are several future directions for research on N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909. One area of interest is the role of dopamine in addiction and drug abuse. N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has been shown to reduce drug-seeking behavior in animal models, and further research could investigate its potential as a treatment for addiction in humans. Another area of interest is the role of dopamine in psychiatric disorders such as schizophrenia and depression. N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has been shown to improve symptoms of depression in humans, and further research could investigate its potential as a treatment for other psychiatric disorders. Additionally, research could investigate the potential of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 as a tool for studying the neurobiology of dopamine and its role in behavior and cognition.
Synthesis Methods
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 can be synthesized from 3,4,5-triethoxybenzoic acid and 3-chloro-4-(4-methyl-1-piperazinyl)aniline through a series of chemical reactions. The synthesis involves the protection of the amine group, followed by the formation of the amide bond, and then deprotection of the amine group to yield the final product. The purity and yield of the product can be improved by various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions. It is commonly used in animal models to investigate the effects of dopamine reuptake inhibition on behavior, cognition, and addiction. N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide 12909 has also been used in human studies to investigate the role of dopamine in psychiatric disorders such as schizophrenia and depression.
properties
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN3O4/c1-5-30-21-14-17(15-22(31-6-2)23(21)32-7-3)24(29)26-18-8-9-20(19(25)16-18)28-12-10-27(4)11-13-28/h8-9,14-16H,5-7,10-13H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDBEXURCIXPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3,4,5-triethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isopropyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4884226.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4884233.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)
![bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate](/img/structure/B4884245.png)
![butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)


![3-(2-fluorophenyl)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884289.png)


![ethyl 4-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4884311.png)

![N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4884319.png)
